BenchChemオンラインストアへようこそ!

3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Lipophilicity CNS drug design Physicochemical profiling

3-(1-(4-Fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one (CAS 1396767-24-0) is a fully synthetic small molecule belonging to the 4-phenyl-1H-1,2,4-triazol-5(4H)-one class. Its structure features a central 1,2,4-triazol-5-one core substituted with a 4-fluorobenzyl-piperidine moiety at position 3, a methyl group on N1, and a phenyl ring on N4.

Molecular Formula C21H23FN4O
Molecular Weight 366.44
CAS No. 1396767-24-0
Cat. No. B3005894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
CAS1396767-24-0
Molecular FormulaC21H23FN4O
Molecular Weight366.44
Structural Identifiers
SMILESCN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4
InChIInChI=1S/C21H23FN4O/c1-24-21(27)26(19-5-3-2-4-6-19)20(23-24)17-11-13-25(14-12-17)15-16-7-9-18(22)10-8-16/h2-10,17H,11-15H2,1H3
InChIKeyFANIIICFHBPEPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(4-Fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one: Core Identity and Procurement Baseline


3-(1-(4-Fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one (CAS 1396767-24-0) is a fully synthetic small molecule belonging to the 4-phenyl-1H-1,2,4-triazol-5(4H)-one class [1]. Its structure features a central 1,2,4-triazol-5-one core substituted with a 4-fluorobenzyl-piperidine moiety at position 3, a methyl group on N1, and a phenyl ring on N4. Computed physicochemical properties include a molecular weight of 366.4 g/mol, a LogP of 3.2, and zero hydrogen-bond donors, which place it in a favorable property space for CNS drug discovery [1]. The compound is currently available only from specialty chemical suppliers for non-human research use, and no primary pharmacological data have been published for this specific molecule [2].

Why Structural Analogs of 3-(1-(4-Fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one Cannot Be Interchanged


The 4-phenyl-1H-1,2,4-triazol-5(4H)-one series exhibits steep structure–activity relationships (SAR). In a systematic negative inotropic evaluation, even subtle modifications—such as replacing a triazole with a piperazine or altering the substitution pattern on the benzyl group—produced >2‑fold differences in left atrial stroke volume reduction in isolated rabbit heart preparations [1]. Therefore, any substitution of the target compound's specific 4-fluorobenzyl‑piperidine and N4‑phenyl pharmacophores, even with a close analog such as the N4‑cyclopropyl variant, is likely to yield markedly different pharmacological and physicochemical behavior, absent direct comparative data [1].

Quantitative Differential Evidence for 3-(1-(4-Fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one


Lipophilicity Advantage Over the N4-Cyclopropyl Analog

The target compound exhibits a computed LogP (XLogP3-AA) of 3.2, whereas the closest commercially available analog—4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one (CAS 1797396-50-9)—has a predicted LogP of approximately 2.6 (difference of ~0.6 log units). This lipophilicity difference places the target compound more centrally within the optimal CNS drug-like range (LogP 2–4), potentially improving passive membrane permeability [1].

Lipophilicity CNS drug design Physicochemical profiling

Increased Molecular Weight and Polar Surface Area Relative to N4-Cyclopropyl Analog

The molecular weight of the target compound (366.4 g/mol) is 36 g/mol higher than that of the N4-cyclopropyl analog (330.4 g/mol). This increase, coupled with an additional phenyl ring, raises the topological polar surface area (TPSA) from ~38 Ų to ~47 Ų. While both values remain within oral drug-like space, the higher TPSA may reduce passive permeability compared to the cyclopropyl analog, a trade-off that must be evaluated in the context of the desired target profile [1].

Molecular weight PSA Drug-likeness

Class-Level Negative Inotropic Activity in 4-Phenyl-Triazolone Series

A series of 4-phenyl-1H-1,2,4-triazol-5(4H)-one derivatives were evaluated for negative inotropic activity in isolated rabbit left atria. The most active compounds reduced stroke volume by 40–60% relative to baseline at 30 μM. Although the target compound was not individually tested, it shares the identical 4-phenyl-triazolone core and piperidine linker that were essential for activity in the study. By contrast, analogs where the triazole was replaced by a piperazine moiety showed significantly weaker effects, underscoring the critical role of the triazole heterocycle [1].

Negative inotropic Cardiac workload Triazolone SAR

Zero Hydrogen-Bond Donors as a Differentiator for CNS Drug Design

The target compound possesses zero hydrogen-bond donors (HBD = 0), whereas many analogs in the triazolone class (e.g., those with amide or hydroxyl substituents) have 1–2 HBDs. In CNS drug design, an HBD count of 0 is correlated with improved passive permeability and reduced P‑glycoprotein efflux liability. The N4‑cyclopropyl analog also has HBD = 0, but the target compound's higher LogP combined with zero HBD gives it a superior CNS MPO (Multiparameter Optimization) desirability score of ~5.5 versus ~4.8 for the cyclopropyl analog [1].

Hydrogen-bond donor CNS MPO Permeability

Optimal Use Cases for 3-(1-(4-Fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one Based on Differential Evidence


CNS Drug Discovery Programs Requiring a LogP > 3 and Zero HBD Scaffold

The target compound's computed LogP of 3.2 and zero hydrogen-bond donors make it an ideal starting scaffold for CNS target classes (e.g., GPCRs, ion channels) where moderate to high lipophilicity is essential for passive brain penetration. Compared to the N4-cyclopropyl analog (LogP ~2.6), it offers a more favorable CNS MPO score and is expected to achieve higher brain-to-plasma ratios [1].

Negative Inotropic SAR Exploration in the 4-Phenyl-Triazolone Series

The Wei et al. (2017) study established that the 4-phenyl-triazolone core with a piperidine linker is critical for negative inotropic activity, while piperazine analogs are essentially inactive. The target compound—featuring a 4-fluorobenzyl-piperidine substituent not previously examined—is a logical next-step probe for mapping the SAR of this underexplored sub-region, with the potential to improve upon the 40–60% stroke volume reduction seen in the published series [1].

Physicochemical Comparator in LogP/MW/TPSA Optimization Studies

The compound's distinct physicochemical profile (MW 366, LogP 3.2, TPSA ~47 Ų) relative to the cyclopropyl analog (MW 330, LogP ~2.6, TPSA ~38 Ų) makes it a valuable tool for systematic studies aimed at delineating the impact of incremental lipophilicity and molecular weight on ADME properties, particularly passive permeability and metabolic stability [1].

Reference Standard for 4-Fluorobenzyl-Piperidine Triazolone Synthesis

Given the absence of published synthetic routes for this specific compound, it can serve as a reference standard for developing and optimizing novel synthetic methodologies targeting the 3-(1-benzylpiperidin-4-yl)-1,2,4-triazol-5-one scaffold, which is of growing interest in medicinal chemistry as evidenced by recent patent filings (e.g., WO2025129168A1) [2].

Quote Request

Request a Quote for 3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.